molecular formula C51H48BF4N3 B13477791 2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate

2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate

Cat. No.: B13477791
M. Wt: 789.8 g/mol
InChI Key: WYLKSBMVSXUMQW-UHFFFAOYSA-N
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Description

2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts significant electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[g]indole core, followed by the introduction of the diphenylamino and cyclopentene groups through a series of condensation and cyclization reactions. The final step involves the formation of the tetrafluoroboranuide salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperature and pH control to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker for cellular studies.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide involves its interaction with molecular targets through its extended conjugated system. This allows the compound to participate in electron transfer processes, interact with biological macromolecules, and exhibit fluorescence. The pathways involved include binding to specific proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium chloride
  • 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bromide

Uniqueness

The uniqueness of 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; tetrafluoroboranuide lies in its specific combination of functional groups and the resulting electronic properties. This makes it particularly suitable for applications requiring strong fluorescence and electron transfer capabilities.

Properties

Molecular Formula

C51H48BF4N3

Molecular Weight

789.8 g/mol

IUPAC Name

N-phenyl-N-[(5E)-2-[(E)-2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1,3,3-trimethylbenzo[g]indol-2-ylidene)ethylidene]cyclopenten-1-yl]aniline;tetrafluoroborate

InChI

InChI=1S/C51H48N3.BF4/c1-50(2)43-31-27-35-17-13-15-23-41(35)48(43)52(5)45(50)33-29-37-25-26-38(47(37)54(39-19-9-7-10-20-39)40-21-11-8-12-22-40)30-34-46-51(3,4)44-32-28-36-18-14-16-24-42(36)49(44)53(46)6;2-1(3,4)5/h7-24,27-34H,25-26H2,1-6H3;/q+1;-1

InChI Key

WYLKSBMVSXUMQW-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)/CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CC4=C(C(=CC=C5C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C

Origin of Product

United States

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